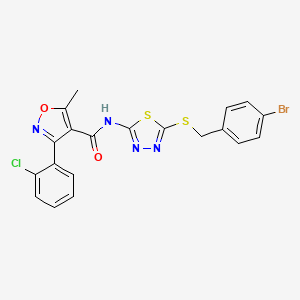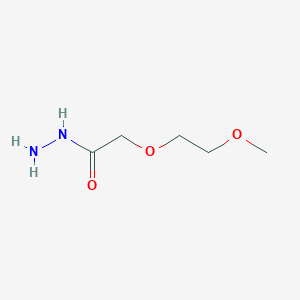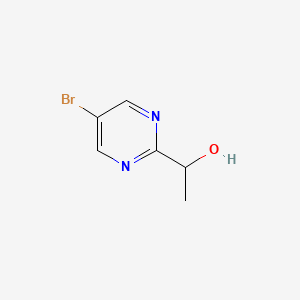![molecular formula C19H27NO4 B2448631 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899957-49-4](/img/structure/B2448631.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-isopropoxybenzamide is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide typically involves multiple steps. One common route starts with the formation of the spirocyclic core, which can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decane. This intermediate is then functionalized through a series of reactions, including halogenation and nucleophilic substitution, to introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Lacks the benzamide moiety but shares the spirocyclic core.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine: Similar structure but with a guanidine group instead of a benzamide.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide is unique due to its combination of a spirocyclic core and a benzamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(2)23-16-8-6-15(7-9-16)18(21)20-12-17-13-22-19(24-17)10-4-3-5-11-19/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYGSNYEKLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(azepane-1-sulfonyl)-2-[(4-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2448551.png)


![2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide](/img/structure/B2448554.png)


![Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448562.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448563.png)





